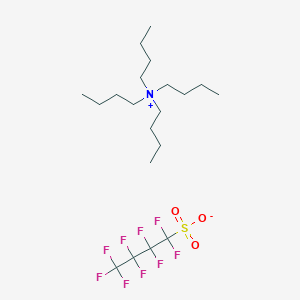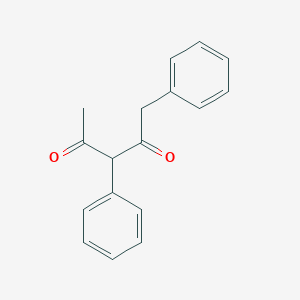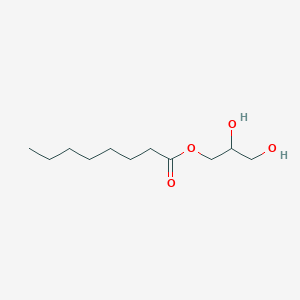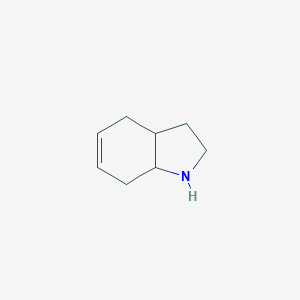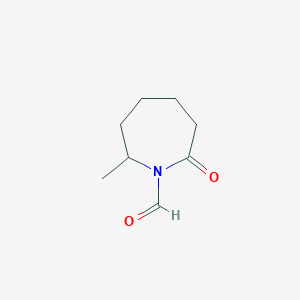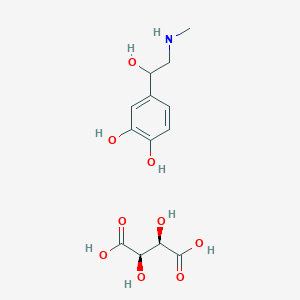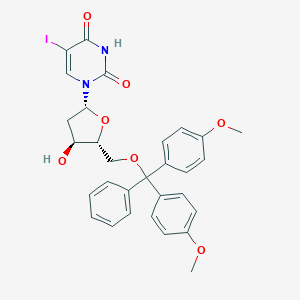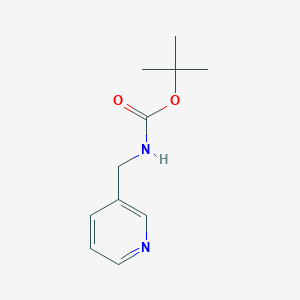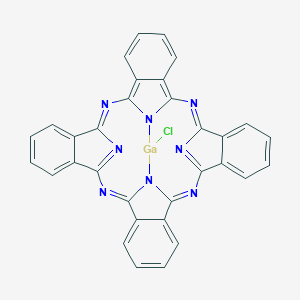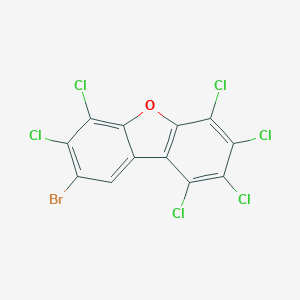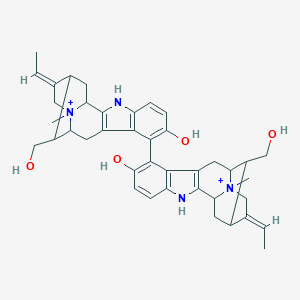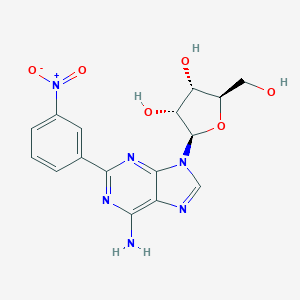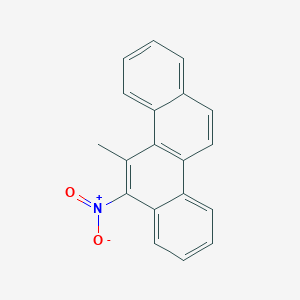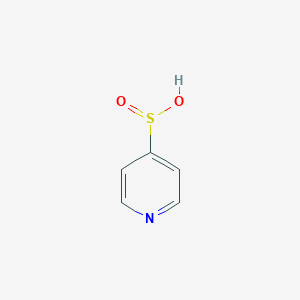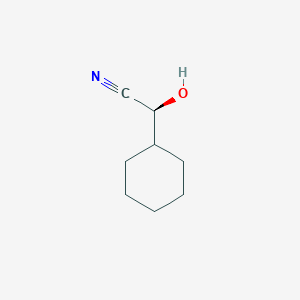
(S)-2-Hydroxy-2-cyclohexylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Hydroxy-2-cyclohexylacetonitrile, also known as HCAN, is a chiral compound that has been used in various scientific research studies due to its unique properties. HCAN is a versatile intermediate that can be used for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-Hydroxy-2-cyclohexylacetonitrile has been widely used in scientific research for the synthesis of various organic compounds. It has been used as a chiral building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. (S)-2-Hydroxy-2-cyclohexylacetonitrile has also been used in the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile has been used as a starting material for the synthesis of various chiral compounds, including chiral amino alcohols, chiral epoxides, and chiral diols.
Wirkmechanismus
The mechanism of action of (S)-2-Hydroxy-2-cyclohexylacetonitrile is not well understood. However, it is believed that (S)-2-Hydroxy-2-cyclohexylacetonitrile acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products. (S)-2-Hydroxy-2-cyclohexylacetonitrile has been shown to enhance the enantioselectivity of various chemical reactions, including asymmetric hydrogenation, epoxidation, and Diels-Alder reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (S)-2-Hydroxy-2-cyclohexylacetonitrile are not well studied. However, it has been shown to exhibit low toxicity and low mutagenicity. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-2-Hydroxy-2-cyclohexylacetonitrile in lab experiments is its high chirality. (S)-2-Hydroxy-2-cyclohexylacetonitrile can be used as a chiral auxiliary to facilitate the formation of chiral products with high enantioselectivity. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile is easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using (S)-2-Hydroxy-2-cyclohexylacetonitrile is its limited solubility in organic solvents, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of (S)-2-Hydroxy-2-cyclohexylacetonitrile in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of (S)-2-Hydroxy-2-cyclohexylacetonitrile. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile can be used as a chiral auxiliary in the synthesis of new chiral compounds with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, (S)-2-Hydroxy-2-cyclohexylacetonitrile can be used as a starting material for the synthesis of new chiral ligands, which can be used in asymmetric catalysis. Overall, the unique properties of (S)-2-Hydroxy-2-cyclohexylacetonitrile make it a promising candidate for further research and development in various fields of science.
Synthesemethoden
The synthesis of (S)-2-Hydroxy-2-cyclohexylacetonitrile can be achieved through several methods, including the reaction of cyclohexanone with cyanide ion followed by the reduction of the resulting cyanohydrin with sodium borohydride. Another method involves the reaction of cyclohexanone with hydroxylamine-O-sulfonic acid, followed by the reaction with cyanide ion and reduction with sodium borohydride. Both of these methods have been used in the synthesis of (S)-2-Hydroxy-2-cyclohexylacetonitrile with high yields and purity.
Eigenschaften
CAS-Nummer |
107485-34-7 |
|---|---|
Produktname |
(S)-2-Hydroxy-2-cyclohexylacetonitrile |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(2S)-2-cyclohexyl-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2/t8-/m1/s1 |
InChI-Schlüssel |
JLNKJTJSIQKWEU-MRVPVSSYSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@@H](C#N)O |
SMILES |
C1CCC(CC1)C(C#N)O |
Kanonische SMILES |
C1CCC(CC1)C(C#N)O |
Synonyme |
(S)-2-HYDROXY-2-CYCLOHEXYLACETONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



